Elaiophylin

Vue d'ensemble

Description

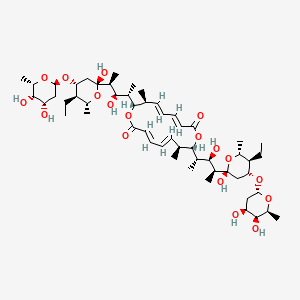

L'élaïophyline est un produit naturel appartenant à la famille des macrodiolides à 16 chaînons avec une symétrie C2. Elle a été isolée pour la première fois à partir de la souche d'actinomycète Streptomyces melanosporus en 1959. L'élaïophyline a suscité un intérêt considérable en raison de son large spectre d'activités biologiques, notamment des activités antimicrobienne, anthelminthique, anticancéreuse, immunosuppressive, anti-inflammatoire, antivirale et inhibitrice de l'α-glucosidase .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'élaïophyline est généralement produite par des procédés de fermentation impliquant Streptomyces melanosporofaciens. Les conditions de sporulation de ce micro-organisme sont optimisées pour maximiser le rendement en élaïophyline. La meilleure sporulation de la culture est obtenue sur des bouillons d'agar avec de la dextrine ou de l'amidon de maïs hydrolysé comme sources de carbone .

Méthodes de production industrielle : La production industrielle d'élaïophyline implique des procédés de fermentation à grande échelle. Le milieu de fermentation est soigneusement contrôlé pour maintenir des conditions optimales pour la croissance de Streptomyces melanosporofaciens et la production d'élaïophyline. Le composé est ensuite extrait et purifié jusqu'à obtenir une qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : L'élaïophyline subit diverses réactions chimiques, notamment l'alkylation d'acétal. Lorsqu'elle est exposée au méthanol, l'élaïophyline subit une alkylation d'acétal stéréospécifique pour former la 11-O-méthylélaïophyline et la 11,11'-O-diméthylélaïophyline .

Réactifs et conditions courants : La réaction d'alkylation d'acétal de l'élaïophyline implique généralement le méthanol comme réactif. Les conditions de réaction sont soigneusement contrôlées pour garantir la transformation stéréospécifique souhaitée .

Principaux produits : Les principaux produits formés à partir de l'alkylation d'acétal de l'élaïophyline sont la 11-O-méthylélaïophyline et la 11,11'-O-diméthylélaïophyline .

4. Applications de la recherche scientifique

L'élaïophyline a été largement étudiée pour ses applications thérapeutiques potentielles. Voici quelques-uns des principaux domaines de recherche :

Chimie : L'élaïophyline est utilisée comme composé modèle dans l'étude des macrodiolides et de leur biosynthèse. Sa structure unique et ses activités biologiques en font un sujet intéressant pour la recherche chimique .

Biologie : En recherche biologique, il a été démontré que l'élaïophyline présentait une activité antitumorale significative. Elle induit l'apoptose, inhibe la prolifération, la migration, l'invasion et l'angiogenèse dans diverses lignées de cellules cancéreuses, y compris les cellules cancéreuses du pancréas et de l'ovaire .

Médecine : L'élaïophyline est étudiée comme agent thérapeutique potentiel pour le traitement du cancer. Elle a montré des résultats prometteurs dans des études précliniques, en particulier dans le ciblage des cellules cancéreuses du pancréas en inhibant la voie de signalisation Wnt/β-Catenin .

Industrie : Les propriétés antimicrobiennes et immunosuppressives de l'élaïophyline en font un composé précieux dans l'industrie pharmaceutique. Elle est étudiée pour son utilisation potentielle dans le développement de nouveaux antibiotiques et d'immunosuppresseurs .

5. Mécanisme d'action

L'élaïophyline exerce ses effets par le biais de multiples cibles moléculaires et voies. Il a été démontré qu'elle inhibait la voie de signalisation Wnt/β-Catenin, qui joue un rôle crucial dans la progression du cancer. En ciblant cette voie, l'élaïophyline induit l'apoptose et inhibe la prolifération, la migration, l'invasion et l'angiogenèse des cellules cancéreuses .

En outre, l'élaïophyline agit comme un inhibiteur de l'autophagie, favorisant l'accumulation d'autophagosomes mais bloquant le flux autophagique en atténuant l'activité de la cathépine lysosomale. Cela entraîne l'accumulation de SQSTM1/p62 dans diverses lignées cellulaires .

Applications De Recherche Scientifique

Anticancer Activity

Elaiophylin has demonstrated potent anticancer effects across multiple studies:

- Ovarian Cancer : In vitro studies showed that this compound effectively inhibits cell viability and induces apoptosis in ovarian cancer cell lines (SKOV3, OVCAR3) through autophagy inhibition and ER stress induction . In vivo experiments confirmed significant tumor growth inhibition in mouse models.

- Uveal Melanoma : Research indicates that this compound significantly suppresses tumorigenesis in human uveal melanoma by downregulating SIRT1 expression and inducing autophagic cell death .

- Lung Adenocarcinoma : this compound has also shown efficacy in lung adenocarcinoma cells (A549), where it inhibited cell viability and promoted apoptosis through similar mechanisms of action .

Table 1: Summary of Key Studies on this compound

Broader Applications

Beyond its anticancer properties, this compound has exhibited other biological activities:

- Antimicrobial Activity : Some studies have noted its potential antimicrobial effects, although these applications require further investigation.

- Immunosuppressive Effects : Preliminary findings suggest that this compound may modulate immune responses, which could be beneficial in autoimmune conditions or transplant medicine.

Mécanisme D'action

Elaiophylin is part of a family of macrodiolides that includes compounds such as conglobatins, samroiyotmycins, bispolides, vermiculin, and pyrenophorin . Among these, efomycin E is structurally similar to this compound, differing only by a methoxy substitution at C-24′ .

Uniqueness: this compound’s unique C2-symmetric structure and broad spectrum of biological activities set it apart from other macrodiolides. Its ability to inhibit multiple cellular processes, including autophagy and the Wnt/β-Catenin signaling pathway, makes it a promising candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

L'élaïophyline fait partie d'une famille de macrodiolides qui comprend des composés tels que les conglobatines, les samroiyotmycins, les bispolides, la vermiculine et la pyrenophorine . Parmi celles-ci, l'efomycine E est structurellement similaire à l'élaïophyline, ne différant que par une substitution méthoxy en C-24' .

Unicité : La structure C2-symétrique unique de l'élaïophyline et son large spectre d'activités biologiques la distinguent des autres macrodiolides. Sa capacité à inhiber de multiples processus cellulaires, notamment l'autophagie et la voie de signalisation Wnt/β-Catenin, en fait un candidat prometteur pour des applications thérapeutiques .

Composés similaires :

- Conglobatines

- Samroiyotmycins

- Bispolides

- Vermiculine

- Pyrenophorine

- Efomycine E

Activité Biologique

Elaiophylin, a compound derived from the fermentation of the bacterium Streptomyces griseus, has garnered significant attention for its diverse biological activities, particularly in cancer treatment. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.

Overview of Biological Activities

This compound exhibits a wide range of biological properties, including:

- Antimicrobial Activity : Effective against various pathogens.

- Anticancer Activity : Demonstrated efficacy in multiple cancer types.

- Immunosuppressive Effects : Potential use in autoimmune diseases.

- Anti-inflammatory Properties : Involved in reducing inflammation.

- Anthelmintic Activity : Effective against parasitic worms.

- α-Glucosidase Inhibition : Potential applications in diabetes management .

1. Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in cancer cells through various pathways:

- Cell Cycle Dynamics : Research indicates that this compound can arrest the cell cycle at different phases depending on its concentration. Lower concentrations primarily cause S phase arrest, while higher concentrations lead to G0/G1 and G2/M phase arrest. This suggests that this compound interacts with specific cell-cycle regulators, offering insights into its potential as a therapeutic agent for pancreatic cancer .

2. Inhibition of Autophagy

This compound acts as a potent autophagy inhibitor:

- Mechanistic Insights : It inhibits mitophagy and promotes oxidative stress, leading to autophagic cell death in human uveal melanoma cells. The compound down-regulates SIRT1, influencing the deacetylation and mitochondrial localization of FoxO3a, which is crucial for cellular stress responses .

3. Induction of Paraptosis

Recent studies have revealed that this compound triggers paraptosis—a form of programmed cell death characterized by excessive endoplasmic reticulum (ER) stress—particularly in ovarian cancer cells. This is evidenced by the upregulation of genes involved in the unfolded protein response, such as DDIT3 (CHOP) and ATF3 .

Table 1: Summary of Key Studies on this compound's Biological Activity

Future Directions

The multifaceted biological activities of this compound suggest its potential as a therapeutic candidate across various medical fields, particularly oncology. Future research should focus on:

- Molecular Mechanisms : Further elucidation of the molecular pathways influenced by this compound.

- Clinical Trials : Conducting human clinical trials to assess its efficacy and safety profile.

- Combination Therapies : Exploring synergistic effects with other anticancer agents.

Propriétés

IUPAC Name |

(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERMIPXNLXAPD-MJMYBOKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318254 | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-06-2 | |

| Record name | Elaiophylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaiophylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZALOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.